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molecular formula C18H15N3O2S B8282980 2-Benzoylaminothiazole-5-carboxylic Acid Benzylamide

2-Benzoylaminothiazole-5-carboxylic Acid Benzylamide

Cat. No. B8282980
M. Wt: 337.4 g/mol
InChI Key: MZEDARPIUXMJLY-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

A mixture of 2-benzoylaminothiazole-5-carboxylic acid methyl ester (0.40 g, 1.52 mmol), sodium cyanide (0.19 g, 3.79 mmol) and benzylamine (4 mL) was stirred at 80° C. for 70 h. The mixture was filtered, washed with ethyl ether, and the filtrate was concentrated in vacuo. The residue was dissolved in a mixture of methanol and tetrahydrofuran and aqueous lithium hydroxide solution (0.24 g in 6 mL water) was added. The mixture was stirred at 50° C. for 4 d. The organic solvents were removed in vacuo. The solid obtained was collected by filtration, washed with water, methanol and dried. The title compound was obtained as a white solid in 5% yield (0.005 g); 1H NMR (DMSO-d6, 300 MHz) δ 8.93 (s, 1H), 8.20-8.03 (m, 3H), 7.62-7.41 (m, 3H), 7.39-7.14 (m, 6H), 4.43 (d, J=3.9 Hz, 2H); MS (ES+) m/z 338.5 (M+1).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
5%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[S:9][C:8]([NH:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:7][CH:6]=1)=[O:4].[C-]#N.[Na+].[CH2:22]([NH2:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[CH2:22]([NH:29][C:3]([C:5]1[S:9][C:8]([NH:10][C:11](=[O:18])[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[N:7][CH:6]=1)=[O:4])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
COC(=O)C1=CN=C(S1)NC(C1=CC=CC=C1)=O
Name
Quantity
0.19 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 70 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of methanol and tetrahydrofuran and aqueous lithium hydroxide solution (0.24 g in 6 mL water)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 4 d
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water, methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=CN=C(S1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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